Licorice-saponin H2

Descripción general

Descripción

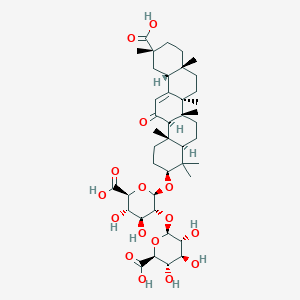

Licorice-saponin H2, also known as (18β,20α)-Glycyrrhizic acid, is a saponin derived from Glycyrrhiza uralensis Fischer . It’s primarily used for research purposes .

Synthesis Analysis

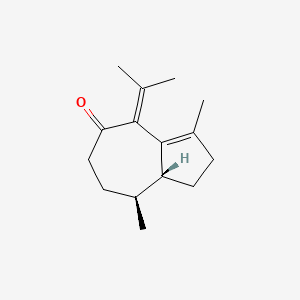

The synthesis of Licorice saponin H2 involves various biosynthesis pathways of triterpenes and flavonoids . Key flavonoid-related genes and proteins were obtained, which all showed high levels after drought treatment . In the biosynthesis of glycyrrhizin, both gene and protein levels of bAS and CYP88D6 have been found with upregulated expression under drought conditions .Molecular Structure Analysis

The molecular weight of Licorice saponin H2 is 822.93, and its formula is C42H62O16 . The structure classification is Terpenoids Triterpenes .Physical And Chemical Properties Analysis

Licorice saponin H2 is a solid, white to off-white compound . It’s stored at -80°C or -20°C, sealed away from moisture and light . It’s soluble in DMSO .Aplicaciones Científicas De Investigación

Actividad Antitumoral

La licorice-saponina H2 exhibe propiedades antitumorales. Las investigaciones han demostrado que suprime las propiedades invasivas y metastásicas de las células cancerosas gástricas humanas . Su mecanismo de acción implica la inhibición de la proliferación celular en líneas celulares de cáncer gástrico.

Quimioterapia Adyuvante

La licorice-saponina H2 sirve como un potente agente quimioterapéutico adyuvante. Mejora la calidad de vida de los pacientes con cáncer y alivia los efectos adversos inducidos por la quimioterapia.

En resumen, la licorice-saponina H2 es prometedora en varios campos, desde el tratamiento del cáncer hasta la regulación inmunitaria y la salud cardiovascular. Los investigadores continúan explorando sus aplicaciones multifacéticas, lo que la convierte en un compuesto intrigante para futuras investigaciones . Si necesita más información o tiene alguna otra pregunta, no dude en preguntar. 😊

Mecanismo De Acción

Target of Action

Licorice-Saponin H2, also known as (18β,20α)-Glycyrrhizic acid, is a saponin derived from the roots of the Glycyrrhiza genus, commonly known as licorice Studies on licorice have shown that it can significantly improve clinical symptoms such as fever, dry cough, and shortness of breath in covid-19 patients . It’s suggested that Glycyrol, Phaseol, and Glyasperin F in licorice may play a role in treating COVID-19 by acting on STAT3, IL2RA, MMP1, and CXCL8 .

Mode of Action

It’s suggested that phaseol in licorice may reduce inflammatory cell activation and inflammatory response by inhibiting the activation of cxcl8 and il2ra; glycyrol may regulate cell proliferation and survival by acting on stat3 .

Biochemical Pathways

This compound is likely to affect several biochemical pathways. According to a study, licorice plays an important role mainly through the signaling pathways of inflammatory factors and oxidative stress . .

Pharmacokinetics

It’s known that the drug components of licorice were evaluated in terms of absorption, distribution, metabolism, and excretion .

Result of Action

It’s suggested that the active compounds of licorice possess multiple biological activities, including antitumor, anti-inflammatory, antiviral, antimicrobial, immunoregulatory, cardioprotective, and neuroprotective functions .

Action Environment

It’s known that the consumption of licorice is more popular in hot environments .

Safety and Hazards

Direcciones Futuras

While specific future directions for Licorice saponin H2 are not mentioned in the search results, research on licorice and its components continues to be a significant area of interest due to their wide range of biological activities . Further studies could focus on exploring its potential therapeutic applications and understanding its mechanism of action in more detail.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLVUJXQOOQHMX-ZKXOMTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316072 | |

| Record name | Licoricesaponin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118441-85-3 | |

| Record name | Licoricesaponin H2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118441-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoricesaponin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

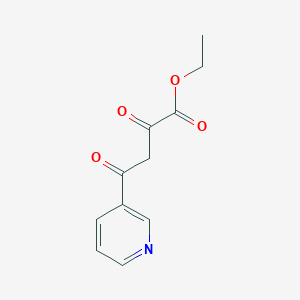

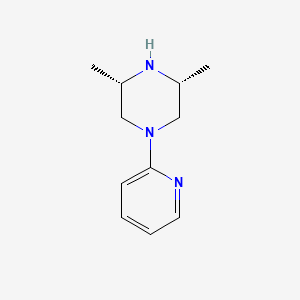

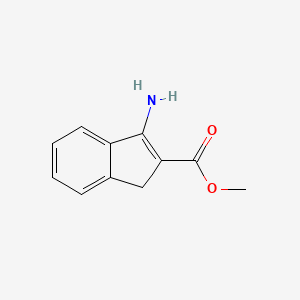

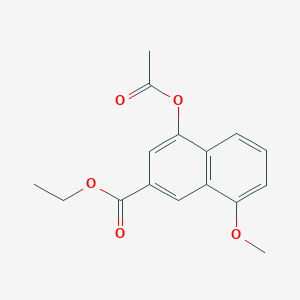

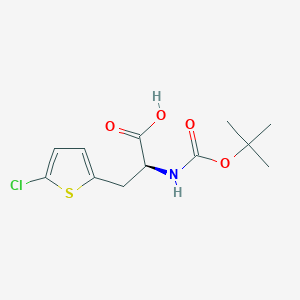

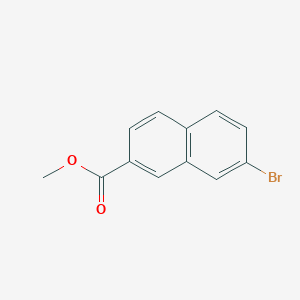

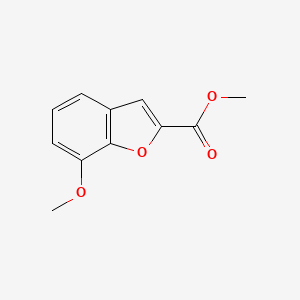

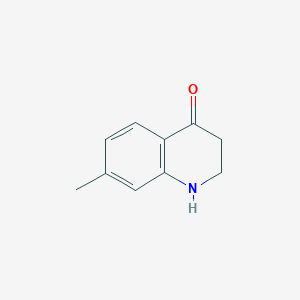

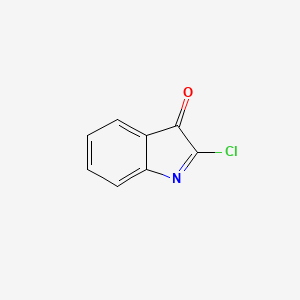

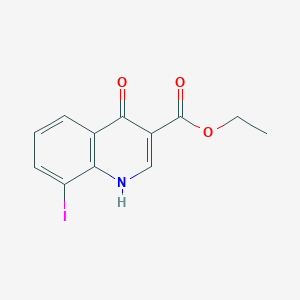

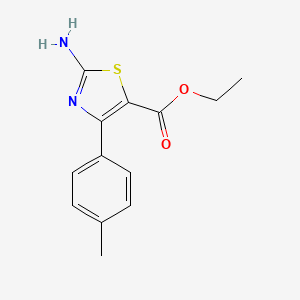

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.